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Compound of Interest

Compound Name: PROTAC HER2 degrader-1

Cat. No.: B15610871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action,

and experimental validation of PROTAC HER2 degrader-1, also identified as compound

CH7C4. This molecule is a potent and selective Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of the Human Epidermal Growth Factor Receptor 2

(HER2), a key oncogenic driver in various cancers, particularly breast and gastric cancers.

Core Structure and Design Principle
PROTAC HER2 degrader-1 is a heterobifunctional molecule meticulously designed to hijack

the ubiquitin-proteasome system (UPS) for the targeted destruction of the HER2 protein. Its

structure consists of three key components:

A HER2-binding moiety: This "warhead" is derived from Tucatinib, a highly selective HER2

tyrosine kinase inhibitor. This ensures specific engagement with the HER2 protein.

An E3 Ligase Ligand: The molecule incorporates a ligand for the Cereblon (CRBN) E3

ubiquitin ligase.

A Linker: A flexible chemical linker connects the HER2-binding moiety and the CRBN ligand,

optimizing the formation of a stable ternary complex between HER2 and CRBN.
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The design is based on the PROTAC mechanism, where the degrader acts as a bridge to bring

the target protein (HER2) and the E3 ligase (CRBN) into close proximity. This induced proximity

facilitates the transfer of ubiquitin from the E3 ligase to the HER2 protein, marking it for

degradation by the 26S proteasome.

Quantitative Biological Activity
The efficacy of PROTAC HER2 degrader-1 has been quantified through various in vitro and in

vivo studies. The key performance metrics are summarized below.
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Parameter Cell Line Value Description

DC₅₀ BT-474 69 nM

Concentration for 50%

maximal degradation

of HER2.

NCI-N87 55 nM

Concentration for 50%

maximal degradation

of HER2.

Dₘₐₓ BT-474 96%
Maximum percentage

of HER2 degradation.

NCI-N87 94%
Maximum percentage

of HER2 degradation.

IC₅₀ BT-474 0.047 nM

Concentration for 50%

inhibition of cell

proliferation.

SK-BR-3 0.098 nM

Concentration for 50%

inhibition of cell

proliferation.

NCI-N87 0.137 nM

Concentration for 50%

inhibition of cell

proliferation.

Half-life (PK) In vivo (Mouse) 5.31 h
Pharmacokinetic half-

life of the compound.

TGI BT-474 Xenograft 73%

Tumor Growth

Inhibition at 10 mg/kg

dose.

Mechanism of Action and Signaling
PROTAC HER2 degrader-1 induces the degradation of HER2, which in turn inhibits

downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] The

degradation is dependent on the ubiquitin-proteasome system. Key signaling cascades

affected include the PI3K/AKT and MAPK/ERK pathways.
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HER2 Signaling Pathways.
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The workflow for HER2 degradation by PROTAC HER2 degrader-1 is illustrated below.
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PROTAC-mediated HER2 Degradation Workflow.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of the reported findings.

The core experimental protocols used to characterize PROTAC HER2 degrader-1 are outlined

below.

Western Blotting for Protein Degradation
Cell Lysis: Treat HER2-positive cells (e.g., BT-474, NCI-N87) with varying concentrations of

PROTAC HER2 degrader-1 for specified time points (e.g., 24 hours). Harvest cells and lyse

in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a 10% SDS-PAGE

gel and transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room

temperature. Incubate with primary antibodies against HER2, p-AKT, p-ERK, and a loading

control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-

conjugated secondary antibodies for 1 hour.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection

system. Quantify band intensity using densitometry software (e.g., ImageJ) to determine

DC₅₀ and Dₘₐₓ values.

Cell Viability Assay (MTT or CellTiter-Glo®)
Cell Seeding: Seed cancer cells (e.g., BT-474, SK-BR-3, NCI-N87) in 96-well plates and

allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of PROTAC HER2 degrader-1 for 72

hours.

Viability Measurement:

MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan

crystals with DMSO and measure absorbance at 570 nm.
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CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate to stabilize the

luminescent signal, and measure luminescence.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Determine IC₅₀ values by fitting the data to a dose-response curve using graphing software

(e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)
Treatment: Treat BT-474 cells with PROTAC HER2 degrader-1 at various concentrations

(e.g., 0-100 nM) for a specified time.

Staining: Harvest and wash the cells with PBS. Resuspend cells in Annexin V binding buffer

and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the

manufacturer's protocol.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of

cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-

positive, PI-positive).

In Vivo Tumor Xenograft Study
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

Tumor Implantation: Subcutaneously implant HER2-positive cancer cells (e.g., BT-474) into

the flanks of the mice.

Treatment: Once tumors reach a palpable size, randomize mice into treatment and control

groups. Administer PROTAC HER2 degrader-1 intravenously (i.v.) at specified doses (e.g., 5

or 10 mg/kg) daily for a defined period (e.g., 21 days).[1] The control group receives a

vehicle solution.

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

Efficacy Evaluation: At the end of the study, calculate the Tumor Growth Inhibition (TGI)

percentage to assess anti-tumor activity.[1]
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Synthesis Outline
The synthesis of PROTAC HER2 degrader-1 (CH7C4) is a multi-step process involving the

preparation of the Tucatinib-derived warhead with a linker attachment point, and the CRBN

ligand, followed by their final conjugation. The synthetic routes for Tucatinib analogs and their

coupling to linker-E3 ligand moieties have been described in the primary literature.[4] The

process generally involves:

Synthesis of the HER2 Ligand: Modification of the Tucatinib scaffold to introduce a reactive

functional group (e.g., an amine or carboxylic acid) for linker attachment.

Synthesis of the Linker-E3 Ligand Conjugate: Preparation of the pomalidomide-based CRBN

ligand attached to a polyethylene glycol (PEG) or alkyl linker.

Final Coupling: Conjugation of the modified HER2 ligand to the linker-E3 ligand moiety via

an amide bond formation or other suitable coupling reaction to yield the final PROTAC

molecule.

Researchers should refer to the supporting information of the publication by Hu M, et al. in the

European Journal of Medicinal Chemistry (2022) for the detailed synthetic scheme and

characterization data.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15610871#structure-of-protac-her2-degrader-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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